Adriforant
CAS No.: 943057-12-3
Cat. No.: VC0517326
Molecular Formula: C13H22N6
Molecular Weight: 262.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 943057-12-3 |
---|---|
Molecular Formula | C13H22N6 |
Molecular Weight | 262.35 g/mol |
IUPAC Name | 4-N-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine |
Standard InChI | InChI=1S/C13H22N6/c1-15-10-4-5-19(8-10)12-6-11(17-13(14)18-12)16-7-9-2-3-9/h6,9-10,15H,2-5,7-8H2,1H3,(H3,14,16,17,18)/t10-/m1/s1 |
Standard InChI Key | ISBHYKVAFKTATD-SNVBAGLBSA-N |
Isomeric SMILES | CN[C@@H]1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N |
SMILES | CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N |
Canonical SMILES | CNC1CCN(C1)C2=NC(=NC(=C2)NCC3CC3)N |
Appearance | White to off-white solid powder. |
Introduction
Pharmacological Profile and Mechanism of Action
Target Engagement and Preclinical Efficacy
Adriforant functions as a competitive antagonist of H4R, blocking histamine-induced signaling pathways. In primary murine mast cells, it inhibited histamine-dependent ERK phosphorylation and normalized transcriptional changes associated with inflammation . Additionally, adriforant reduced histamine-evoked calcium flux in sensory neurons, a key mechanism underlying pruritus .
Table 1: Key Pharmacodynamic Properties of Adriforant
Species-Specific Pharmacological Behavior
Notably, adriforant exhibited partial agonism in H4R-transfected cell lines from non-human species but acted as a pure antagonist in human and murine primary cells . This specificity highlights the importance of model selection in preclinical drug development.
Clinical Development and Trial Outcomes
Phase 2a Success and Phase 2b Failure
Trial Identifier | Phase | Participants | Outcome | Completion Date | Source |
---|---|---|---|---|---|
CZPL389A2203 | 2b | 293 | Terminated (lack of efficacy) | Aug 2020 | |
jRCT2080224724 | 2 | N/A | Completed (results not disclosed) | Apr 2022 |
Analysis of Clinical Trial Design
The Phase 2b trial (CZPL389A2203) evaluated adriforant (30 mg/day) versus placebo over 12 weeks, with primary endpoints including Eczema Area and Severity Index (EASI) scores. Despite adequate statistical power, the trial failed to meet efficacy thresholds, suggesting that H4R antagonism alone is insufficient to modulate AD’s multifactorial pathology .
Comparative Analysis of Preclinical and Clinical Outcomes
Limitations of Single-Target Approaches
Histamine’s role in AD is context-dependent, with H1R and H4R contributing differentially to pruritus and inflammation. While adriforant selectively inhibited H4R, compensatory mechanisms via alternative receptors (e.g., IL-31, TSLP) may have undermined its therapeutic effect .
Chemical and Pharmacokinetic Properties
Structural and Physicochemical Characteristics
Adriforant’s structure includes a pyrimidine core with substituted amine groups, optimizing receptor binding affinity . Its oral bioavailability and half-life in humans remain undisclosed, though preclinical data suggest sufficient blood-brain barrier penetration to modulate neuronal H4R .
Table 3: Chemical Properties of Adriforant
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